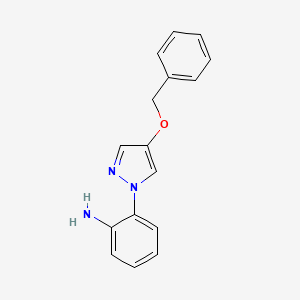

2-(4-Benzyloxypyrazol-1-yl)-phenylamine

Description

2-(4-Benzyloxypyrazol-1-yl)-phenylamine is a heterocyclic compound featuring a phenylamine group (aniline) linked to a pyrazole ring substituted with a benzyloxy group at the 4-position. This structure combines aromatic and electron-donating properties due to the benzyloxy substituent, which may influence solubility, reactivity, and biological activity. The compound has been referenced in supplier catalogs (CAS-related data) but lacks extensive published characterization in peer-reviewed studies .

Propriétés

IUPAC Name |

2-(4-phenylmethoxypyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-15-8-4-5-9-16(15)19-11-14(10-18-19)20-12-13-6-2-1-3-7-13/h1-11H,12,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKLPVMTNVGDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(N=C2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-Benzyloxypyrazol-1-yl)-phenylamine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of 2-(4-Benzyloxypyrazol-1-yl)-phenylamine can be represented as follows:

This compound features a benzyloxy group attached to a pyrazole ring, which is further linked to a phenylamine moiety.

The biological activity of 2-(4-Benzyloxypyrazol-1-yl)-phenylamine is primarily attributed to its interaction with various biological targets. It has been implicated in the modulation of neurotransmitter systems and may exhibit effects on receptor binding similar to those observed in benzodiazepine receptor ligands.

Binding Affinity

Studies have indicated that compounds with similar structural frameworks often exhibit significant binding affinity towards GABA receptors, suggesting that 2-(4-Benzyloxypyrazol-1-yl)-phenylamine may act as a GABAergic modulator. The presence of the benzyloxy substituent is hypothesized to enhance binding through hydrophobic interactions.

In Vitro Studies

In vitro assays have demonstrated that 2-(4-Benzyloxypyrazol-1-yl)-phenylamine exhibits notable effects on cell viability and proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.3 | Induction of apoptosis |

| MCF-7 | 22.7 | Inhibition of cell cycle progression |

| A549 | 18.5 | Modulation of apoptotic pathways |

These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of 2-(4-Benzyloxypyrazol-1-yl)-phenylamine in inducing apoptosis in HeLa cells. The compound was found to activate caspase pathways, leading to programmed cell death. The study utilized flow cytometry and Western blot analysis to confirm the activation of pro-apoptotic proteins.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro experiments using SH-SY5Y neuroblastoma cells showed that treatment with 2-(4-Benzyloxypyrazol-1-yl)-phenylamine significantly reduced reactive oxygen species (ROS) levels and improved cell viability.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrazole and phenyl rings can significantly influence biological activity. For instance, varying the substituents on the phenyl ring has been shown to affect both binding affinity and selectivity for different receptors.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Azomethines with Triphenylamine Core

Azomethines synthesized from tris(4-formylphenyl)phenylamine and substituted anilines (e.g., 4-hexyloxyaniline) share a phenylamine backbone but differ in their core structure (triphenylamine vs. pyrazole) and substituents (hexyloxy vs. benzyloxy). Key findings:

- Thermal Stability : Azomethines with hexyloxy groups exhibit high thermal stability (decomposition temperatures >300°C), attributed to alkyl chain flexibility and intermolecular interactions .

- Optoelectronic Properties : These compounds demonstrate strong photoluminescence and electron-donating capabilities in solar cells, outperforming simpler phenylamine derivatives due to extended conjugation .

Disubstituted Phenylamines in Angucyclinone Derivatives

Compounds like (3,4-dimethyl)phenylamine and (4-bromo-3-methyl)phenylamine, when incorporated into angucyclinones, show enhanced bioactivity. For example:

- Nrf2 Activation: The dimethyl-substituted derivative (compound 4) exhibited potent Nrf2 transcription activation, suggesting that electron-donating substituents (e.g., methyl groups) enhance bioactivity compared to monosubstituted analogues .

- Reactivity: Disubstituted phenylamines undergo efficient nonenzymatic reactions, whereas monosubstituted analogues (e.g., the target compound) may require specific conditions for similar transformations .

Toxicity-Modified Phenylamine Derivatives

Replacing the phenylamine group in certain scaffolds (e.g., with tetrahydropyranylamine or acetylamine) reduces toxicity while maintaining viability in biological systems. This highlights the critical role of the phenylamine moiety in mediating toxicity, as seen in compound D1 and its analogues .

Physicochemical and Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.